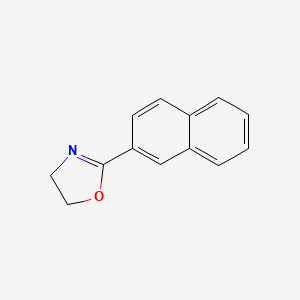
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, which is a large protein complex that plays a crucial role in the degradation of intracellular proteins. TFP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mecanismo De Acción
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide acts as a reversible inhibitor of the proteasome by binding to the active site of the enzyme. This prevents the proteasome from degrading intracellular proteins, leading to an accumulation of misfolded or damaged proteins within the cell. This can trigger a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide in lab experiments is its potency as a proteasome inhibitor. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide. One area of interest is the development of more selective proteasome inhibitors that can target specific types of cancer cells or disease processes. Another direction is the investigation of the potential use of 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide, which could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4,4,4-trifluoro-3-hydroxy-3-phenylbutylamine with chloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide has been extensively used in scientific research as a tool to study the proteasome and its role in various cellular processes. It has been shown to be effective in inhibiting the proteasome in vitro and in vivo, and has been used to study the role of the proteasome in cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
2-chloro-N-(4,4,4-trifluoro-3-hydroxy-3-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-9(14)11(19)18-8-7-12(20,13(15,16)17)10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHEOUQRQTKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC=CC=C1)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2525470.png)

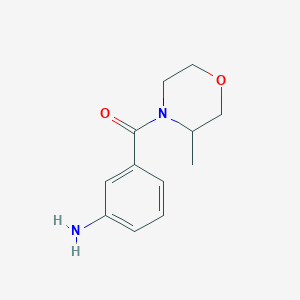

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)
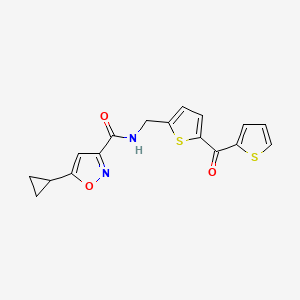
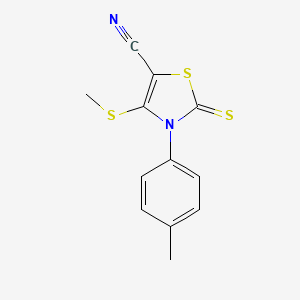
![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
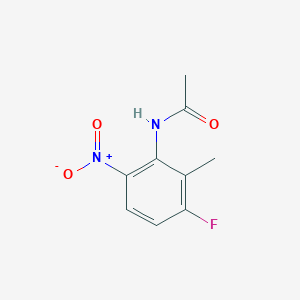
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)
